

Application Note: Synthesis of Des(dimethylamino)hydroxyrizatriptan Reference Standard

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Compound of Interest

Compound Name:	<i>Des(dimethylamino)hydroxyrizatriptan</i>
CAS No.:	160194-39-8
Cat. No.:	B1589140

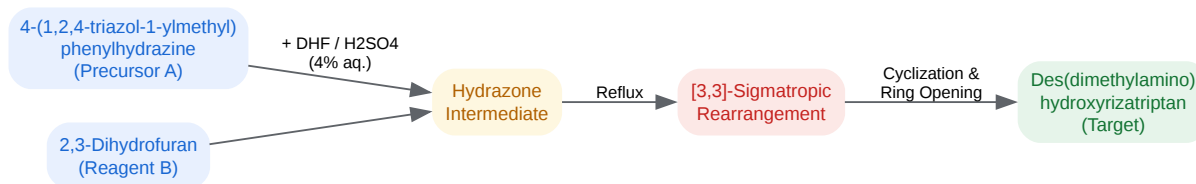
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Introduction & Retrosynthetic Logic

In high-performance liquid chromatography (HPLC) analysis of Rizatriptan, the identification of related substances is a regulatory requirement (ICH Q3A/B).[1] The target molecule, **Des(dimethylamino)hydroxyrizatriptan**, corresponds to the replacement of the basic dimethylamino group with a hydroxyl moiety.[1]

From a retrosynthetic perspective, attempting to hydrolyze Rizatriptan directly is inefficient due to the stability of the C-N bond and potential degradation of the triazole ring.[1] A de novo assembly using the Grandberg modification of the Fischer Indole Synthesis is the superior, authoritative approach.[1] This method utilizes the reaction between an aryl hydrazine and a cyclic enol ether (2,3-dihydrofuran) to selectively generate the 3-(2-hydroxyethyl)indole scaffold (tryptophol) in a single step, avoiding the need for protecting groups on the side chain.[1]

Reaction Scheme Visualization



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Figure 1: Grandberg synthesis pathway utilizing 2,3-dihydrofuran for direct tryptophol formation.

[1]

Experimental Protocol

Materials & Reagents

Reagent	Role	Purity / Grade
4-(1,2,4-triazol-1-ylmethyl)phenylhydrazine HCl	Key Intermediate	>98% (Custom/In-house)
2,3-Dihydrofuran	Cyclization Partner	99% (Reagent Grade)
Sulfuric Acid (H ₂ SO ₄)	Catalyst	4% Aqueous Solution
Ethyl Acetate / Hexanes	Extraction/Purification	HPLC Grade
Sodium Bicarbonate (NaHCO ₃)	Neutralization	ACS Grade

Synthesis Procedure (Grandberg Method)

Principle: The reaction relies on the acid-catalyzed condensation of the hydrazine with the cyclic enol ether.^[1] The resulting hydrazone undergoes a [3,3]-sigmatropic rearrangement (Fischer type), followed by ring closure and the specific opening of the furan ring to yield the primary alcohol side chain.^[1]

Step-by-Step Methodology:

- Reactor Setup: Equip a 250 mL three-necked round-bottom flask with a magnetic stir bar, a reflux condenser, and an internal temperature probe.
- Solvent Preparation: Charge the flask with 100 mL of 4% aqueous H₂SO₄.
 - Note: The aqueous acidic medium is critical for the Grandberg mechanism; anhydrous conditions will favor different pathways.[\[1\]](#)
- Addition of Hydrazine: Add 10.0 mmol (2.26 g) of 4-(1,2,4-triazol-1-ylmethyl)phenylhydrazine hydrochloride. Stir at room temperature until a suspension or partial solution is achieved.
- Addition of Dihydrofuran: Slowly add 12.0 mmol (0.84 g, 0.91 mL) of 2,3-dihydrofuran via syringe.
 - Expert Insight: A slight excess (1.2 eq) of dihydrofuran compensates for volatility and potential polymerization side reactions.[\[1\]](#)
- Reaction Phase:
 - Heat the mixture slowly to a gentle reflux (approx. 95–100°C).
 - Maintain reflux for 2–3 hours.[\[1\]](#) Monitor reaction progress via TLC (System: DCM/MeOH 9:1) or HPLC.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#) The starting hydrazine spot should disappear, and a less polar product spot (the tryptophol) should appear.[\[1\]](#)
- Work-up:
 - Cool the reaction mixture to room temperature.
 - Neutralize the acidic solution carefully with saturated aqueous NaHCO₃ until pH ~7–8.[\[1\]](#) Caution: CO₂ evolution.[\[1\]](#)
 - Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).[\[1\]](#)
 - Combine organic layers, wash with brine (50 mL), and dry over anhydrous Na₂SO₄.[\[1\]](#)
 - Filter and concentrate under reduced pressure to yield the crude oil.[\[1\]](#)

Purification & Isolation

The crude product typically contains unreacted hydrazine and oligomeric byproducts.[1] Flash column chromatography is required for analytical grade purity.[1]

- Stationary Phase: Silica Gel (230–400 mesh).[1]
- Mobile Phase: Gradient elution starting from 100% Dichloromethane (DCM) to 5% Methanol in DCM.[1]
- Fraction Collection: Collect fractions containing the major spot ($R_f \sim 0.4$ in 5% MeOH/DCM). [1] Evaporate to dryness to obtain an off-white to pale yellow solid.[1]

Analytical Characterization (Self-Validation)

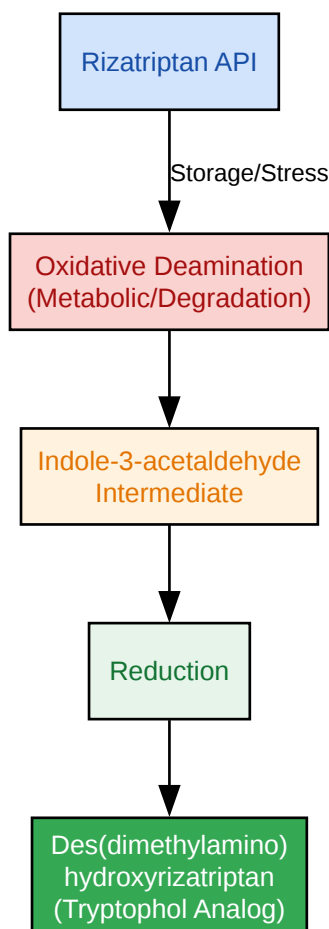
To validate the identity of the synthesized reference standard, the following spectral data must be confirmed.

Expected Data Profile

Technique	Parameter	Expected Signal / Characteristic
ESI-MS	$[M+H]^+$	243.12 m/z (Calc.[1] for $C_{13}H_{14}N_4O$)
1H NMR	Indole NH	Singlet, ~ 10.8 ppm (broad)
1H NMR	Triazole CHs	Two singlets, ~ 8.0 ppm and ~ 8.6 ppm
1H NMR	Side Chain (CH_2-CH_2-OH)	Triplet (~ 2.9 ppm), Triplet (~ 3.8 ppm)
HPLC	Retention Time	Distinct from Rizatriptan (typically elutes earlier due to -OH polarity vs -NMe ₂ basicity depending on pH)

Impurity Fate Mapping

Understanding where this impurity arises in the standard Rizatriptan process is vital for control strategies.[1]



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Figure 2: Potential degradation pathway leading to the formation of the hydroxy impurity from the API.[1]

Safety & Handling

- Hazard Identification: While not a controlled substance, indole derivatives can be biologically active.[1] Treat as a potential serotonin receptor modulator.[1]
- PPE: Standard laboratory PPE (gloves, goggles, lab coat) is mandatory.[1]
- Disposal: Dispose of organic waste and silica gel in accordance with local environmental regulations for chemical waste.

References

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Sources

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